molecular formula C17H15N5O2 B2694487 3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 1903037-10-4

3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2694487
CAS No.: 1903037-10-4
M. Wt: 321.34
InChI Key: ZATJPKLUIOYRCO-UHFFFAOYSA-N
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Description

3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a triazole ring, an azetidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the formation of the triazole ring. One common method is the “click chemistry” approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions . Finally, the pyridine ring is introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine is unique due to its combination of three distinct rings (triazole, azetidine, and pyridine), which confer a range of chemical and biological properties. This structural complexity allows for versatile applications and interactions with various molecular targets .

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c23-17(16-10-19-22(20-16)13-5-2-1-3-6-13)21-11-15(12-21)24-14-7-4-8-18-9-14/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATJPKLUIOYRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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